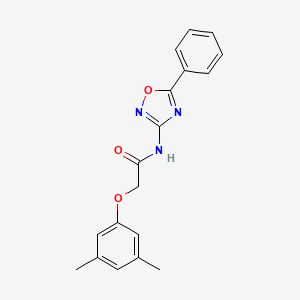
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-phenyl-1,2,4-oxadiazole: This heterocycle can be synthesized by reacting benzonitrile with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride.
Coupling Reaction: The final step involves coupling the 3,5-dimethylphenoxyacetic acid with the 5-phenyl-1,2,4-oxadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aromatic rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Wirkmechanismus
The mechanism by which 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could play a key role in binding to these molecular targets, influencing pathways involved in cell signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.
2-(3,5-dimethylphenoxy)-N-(5-ethyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group on the oxadiazole ring.
Uniqueness
The uniqueness of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups and aromatic systems. This combination can confer unique physical, chemical, and biological properties, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(22)19-18-20-17(24-21-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI-Schlüssel |
CKXFMBDRFYWCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)
![5-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11332949.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11332968.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11332990.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)
